Isocorydine hydrochloride

Description

BenchChem offers high-quality Isocorydine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isocorydine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929035 | |

| Record name | (+)-Isocorydine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-72-2 | |

| Record name | Isocorydine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Isocorydine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13552-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isocorydine Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine, an aporphine alkaloid naturally occurring in various plants of the Papaveraceae family, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide focuses on the pharmacological properties of its hydrochloride salt, Isocorydine hydrochloride, a form often utilized for pharmaceutical development to enhance solubility and stability. Isocorydine hydrochloride has been approved and commercialized in China for its analgesic effects.[2] Preclinical research has unveiled its potential as a potent anti-inflammatory and anticancer agent. This document provides an in-depth overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-inflammatory Properties

Isocorydine hydrochloride exhibits significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the upregulation of the Vitamin D Receptor (VDR).

Mechanism of Action

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Isocorydine hydrochloride has been shown to inhibit the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The underlying mechanism involves the suppression of the canonical NF-κB pathway. Specifically, Isocorydine hydrochloride inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of the active p65 subunit into the nucleus.

Furthermore, Isocorydine hydrochloride upregulates the expression of the Vitamin D Receptor (VDR). The activated VDR can sequester NF-κB p65 in the cytoplasm, further preventing its nuclear translocation and the transcription of pro-inflammatory genes. This dual mechanism of action highlights the potential of Isocorydine hydrochloride in treating inflammatory conditions.

Signaling Pathway Diagram

Caption: Mechanism of anti-inflammatory action of Isocorydine hydrochloride.

Anticancer Properties

Isocorydine hydrochloride has demonstrated significant anticancer activity in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.

Mechanism of Action

1. G2/M Cell Cycle Arrest: Isocorydine hydrochloride induces cell cycle arrest at the G2/M phase. This is mediated through the Chk1/Cdc25C/CDK1 signaling pathway. Isocorydine treatment leads to the phosphorylation and activation of Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase. Inactivated Cdc25C is unable to dephosphorylate and activate CDK1 (Cyclin-dependent kinase 1), a key enzyme required for entry into mitosis. The resulting inactive CDK1/Cyclin B1 complex prevents the cell from transitioning from the G2 to the M phase, thereby halting cell proliferation.

2. Induction of Apoptosis: Isocorydine hydrochloride is a potent inducer of apoptosis in cancer cells. Evidence suggests the involvement of multiple apoptotic pathways:

-

Extrinsic Pathway: Activation of caspase-8.

-

Intrinsic (Mitochondrial) Pathway: Activation of caspase-9.

-

Endoplasmic Reticulum (ER) Stress Pathway: Activation of caspase-12.[3]

The activation of these initiator caspases converges on the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death. Furthermore, Isocorydine has been shown to upregulate the expression of Programmed Cell Death 4 (PDCD4), a tumor suppressor protein that promotes apoptosis.[3]

Signaling Pathway Diagrams

References

- 1. Rapid determination of isocorydine in rat plasma and tissues using liquid chromatography--tandem mass spectrometry and its applications to pharmacokinetics and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 8-Amino-Isocorydine, a Derivative of Isocorydine, on Gastric Carcinoma Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Isocorydine hydrochloride CAS number and chemical structure.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Isocorydine Hydrochloride, a significant aporphine alkaloid derivative. It covers its fundamental chemical properties, including its CAS registry number and molecular structure, and delves into its biological activities and relevant experimental methodologies.

Core Chemical Identity

Isocorydine hydrochloride is the salt form of Isocorydine, an alkaloid found in various plants. The hydrochloride form often enhances solubility and stability for research and pharmaceutical applications.

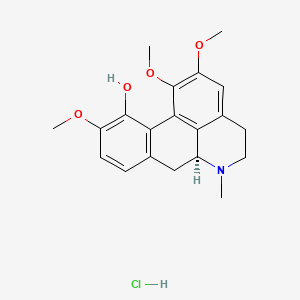

Chemical Structure:

Caption: The chemical structure of Isocorydine Hydrochloride.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for Isocorydine and its hydrochloride salt. It is crucial to distinguish between the two, as their properties differ.

| Property | Isocorydine Hydrochloride | Isocorydine (Free Base) |

| CAS Number | 13552-72-2[1][2][3][4] | 475-67-2[5][6] |

| Molecular Formula | C₂₀H₂₄ClNO₄[1] | C₂₀H₂₃NO₄[5][6] |

| Molecular Weight | 377.86 g/mol [1][2][7] | 341.4 g/mol [5] |

| Synonyms | (+)-Isocorydine HCl, Luteanine hydrochloride[1][4] | Artabotrine, Luteanine, (S)-(+)-Isocorydine[8] |

| Appearance | Powder[7] | Crystalline Solid[5] |

| Melting Point | 215-218 °C (dec.)[7] | Not specified |

| Purity | Typically >95% (HPLC)[2][7] | Typically ≥98%[5] |

| Solubility | Soluble in DMSO (e.g., 30 mg/mL)[2] | Soluble in Chloroform (e.g., 10 mg/mL)[5] |

Biological Activity and Therapeutic Potential

Isocorydine is recognized for a wide range of biological activities, positioning it as a compound of interest for drug development.

-

Anticancer Activity : Isocorydine has demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2, Huh7), lung (A549), and gastric (SGC7901) cancers.[5][9][10] Studies have shown it can inhibit tumor growth in animal models, particularly when used in combination with other chemotherapeutic agents like doxorubicin.[5][11] Its mechanism may involve the disruption of energy metabolism and actin structures in cancer cells.[12]

-

Protein Kinase Inhibition : It is described as an inhibitor of eukaryotic protein kinases, a broad category of enzymes often implicated in cancer and inflammatory diseases.[2]

-

Cardiovascular Effects : The alkaloid exhibits vasodilatory properties, inducing relaxation in pre-contracted rabbit aortic strips.[5] It has also been shown to affect the action potential duration in cardiac Purkinje fibers.[5]

-

Anti-inflammatory and Anti-Sepsis Effects : Research indicates that isocorydine has an anti-sepsis effect, which is associated with the upregulation of the Vitamin D receptor and the inhibition of NF-κB p65 nuclear translocation.[13]

Experimental Protocols and Methodologies

The study of Isocorydine hydrochloride involves a range of standard and specialized experimental procedures. Below are summaries of key methodologies cited in the literature.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture : Human cancer cell lines (e.g., HepG2, A549, SGC7901) are cultured in appropriate media and conditions.

-

Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of Isocorydine derivatives for a set period (e.g., 48 hours). A positive control like cisplatin is often included.[9]

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance is measured on a microplate reader at a specific wavelength. The results are used to calculate the 50% inhibitory concentration (IC₅₀) values.[9]

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Cell Implantation : Human cancer cells (e.g., Huh7) are injected subcutaneously to establish a tumor.[5]

-

Treatment Administration : Once tumors reach a certain volume, mice are randomly assigned to treatment groups. Isocorydine (often in combination with another drug like doxorubicin) is administered, typically via intraperitoneal injection, on a set schedule (e.g., every 2 days for 2 weeks).[11][13]

-

Monitoring : Tumor volume and body weight are monitored regularly throughout the experiment.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Immunofluorescence Assay for NF-κB p65 Translocation

This method visualizes the location of a specific protein within a cell, which is crucial for studying signaling pathways.

-

Cell Culture and Treatment : Peritoneal macrophages are seeded on coverslips in 24-well plates. The cells are then treated with isocorydine, with or without an inflammatory stimulus like LPS (lipopolysaccharide).[13]

-

Fixation and Permeabilization : Cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter.[13]

-

Blocking and Antibody Incubation : The cells are blocked with bovine serum albumin (BSA) to prevent non-specific antibody binding. They are then incubated with a primary antibody that specifically recognizes NF-κB p65, followed by a fluorescently-labeled secondary antibody.[13]

-

Staining and Mounting : The cell nuclei are often counterstained with a fluorescent dye like DAPI. The coverslips are then mounted onto microscope slides.

-

Microscopy : The cells are visualized using a fluorescence microscope to determine the location of the NF-κB p65 protein (cytoplasmic vs. nuclear).

Logical and Experimental Workflows

Visualizing experimental and logical flows can clarify complex processes in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. (+)-Isocorydine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]

- 3. Isocorydine HCl - CAS - 13552-72-2 | Axios Research [axios-research.com]

- 4. 13552-72-2 | CAS数据库 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Isocorydine - CAS - 475-67-2 | Axios Research [axios-research.com]

- 7. (+)-Isocorydine Hydrochloride Analytical Standard High Purity at Affordable Prices [nacchemical.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. The Anti-Sepsis Effect of Isocorydine Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Isocorydine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine, an aporphine alkaloid, has garnered significant interest for its diverse pharmacological activities.[1] Marketed as Isocorydine hydrochloride, it is utilized for its analgesic properties.[1][2] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its optimal therapeutic use and for the development of novel therapeutic agents based on its structure. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of Isocorydine and its derivatives, with a focus on preclinical data.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Isocorydine and its acetylated derivative, 8-acetamino-isocorydine, have been investigated in rats. The following tables summarize the key pharmacokinetic parameters obtained from these studies.

Table 1: Pharmacokinetic Parameters of Isocorydine in Rats

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (µg/L) | 2496.8 ± 374.4 | 1843.3 ± 338.3 |

| Tmax (h) | 0.278 ± 0.113 | - |

| t1/2 (h) | 0.906 ± 0.222 | - |

| AUC(0-∞) (µg/L*h) | - | - |

| Clearance (L/h/kg) | - | 2.381 ± 0.356 |

| Absolute Bioavailability (F) | 33.4% | - |

Data sourced from Guo et al. (2012).

Table 2: Pharmacokinetic Parameters of 8-Acetamino-isocorydine in Rats

| Parameter | Oral Administration | Intravenous Administration |

| t1/2 (h) | 2.0 | 2.2 |

| Absolute Bioavailability (F) | 76.5% | - |

Data sourced from a study on the isocorydine derivative (AICD).[3][4]

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is crucial for the interpretation and replication of results.

Study of Isocorydine in Rats

-

Animal Model: Sprague-Dawley rats.

-

Drug Administration:

-

Oral (p.o.): 20 mg/kg dose.

-

Intravenous (i.v.): 2 mg/kg dose.

-

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of isocorydine in rat plasma and tissues.

-

Sample Preparation: Biological samples were processed by extraction with a diethyl ether-dichloromethane (3:2, v/v) mixture. Tetrahydropalmatine was used as the internal standard (IS).

-

Detection: Analytes were detected using positive ion mode electrospray ionization in the multiple reaction monitoring mode. The MS/MS ion transitions monitored were m/z 342.0→279.0 for isocorydine and 356.0→191.9 for the internal standard.

-

Tissue Distribution of Isocorydine

The study by Guo et al. (2012) also investigated the tissue distribution of isocorydine in rats, revealing rapid and wide distribution into various tissues. Notably, isocorydine was found to effectively cross the blood-brain barrier.

Signaling Pathways and Metabolism

While specific signaling pathways governing the absorption, distribution, metabolism, and excretion (ADME) of Isocorydine hydrochloride are not yet fully elucidated, general principles of drug metabolism suggest the involvement of hepatic enzymes.

Caption: Potential Metabolic Pathways of Isocorydine.

Further research is required to identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms responsible for the metabolism of Isocorydine. Additionally, the role of drug transporters, such as P-glycoprotein, in the absorption and efflux of Isocorydine warrants investigation.

Conclusion

The available data provides a foundational understanding of the bioavailability and pharmacokinetics of Isocorydine, primarily from preclinical studies in rats. The compound exhibits moderate oral bioavailability and is widely distributed in the body. The development of derivatives like 8-acetamino-isocorydine has shown promise in improving pharmacokinetic properties. Future research should focus on elucidating the specific metabolic pathways and the influence of drug transporters to fully characterize the pharmacokinetic profile of Isocorydine hydrochloride in humans. This will be critical for optimizing its clinical use and for the continued development of this class of compounds.

References

- 1. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Isocorydine Hydrochloride in Neurotransmitter Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine, an aporphine alkaloid naturally found in various plant species, has garnered interest for its potential therapeutic applications. While much of the research has focused on its anti-inflammatory and anti-cancer properties, emerging evidence suggests that isocorydine hydrochloride may also play a significant role in modulating various neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth analysis of the current understanding of isocorydine hydrochloride's interaction with key neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic pathways. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Quantitative Data on Aporphine Alkaloids and Related Compounds

Direct quantitative data on the binding affinity of isocorydine hydrochloride to neurotransmitter receptors is limited in publicly available literature. However, data from related aporphine alkaloids and similar compounds provide valuable insights into its potential neuropharmacological profile.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Reference Compound |

| (R)-Roemerine | 5-HT₂ₐ | 62 | - |

| (R)-Roemerine | 5-HT₁ₐ | >10,000 | - |

| (R)-Roemerine | Dopamine D₁ | 1,300 | - |

| (R)-Roemerine | Dopamine D₂ | >25,000 | - |

| (±)-Nuciferine | 5-HT₂ₐ | 139 | - |

| Isocoryne | GABAₐ | 1,000 (1µM) | - |

Note: The data for (R)-Roemerine and (±)-Nuciferine are presented to illustrate the potential affinity of the aporphine scaffold for serotonin and dopamine receptors. Isocoryne is a structurally similar alkaloid, and its affinity for the GABAₐ receptor suggests a potential area of investigation for isocorydine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of compounds like isocorydine hydrochloride on neurotransmitter systems.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to a specific receptor subtype.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of isocorydine hydrochloride for various neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₂ₐ, GABAₐ).

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

A radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]Spiperone for D₂ receptors).

-

Isocorydine hydrochloride at various concentrations.

-

Assay buffer (specific to the receptor being studied).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of isocorydine hydrochloride.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of isocorydine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

-

Objective: To assess the effect of isocorydine hydrochloride administration on the release of neurotransmitters such as dopamine and serotonin in specific brain regions (e.g., striatum, prefrontal cortex).

-

Materials:

-

Microdialysis probes.

-

A stereotaxic apparatus for probe implantation.

-

An infusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

A fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal.

-

Continuously perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect the dialysate, which contains extracellular fluid from the surrounding tissue, in timed fractions.

-

Administer isocorydine hydrochloride (e.g., systemically or locally through the probe).

-

Continue to collect dialysate fractions.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with electrochemical detection.

-

Compare neurotransmitter levels before and after drug administration to determine the effect of isocorydine hydrochloride.

-

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to study the electrical properties of individual neurons and the effects of compounds on ion channels and synaptic currents.

-

Objective: To determine if isocorydine hydrochloride modulates neuronal activity, for example, by affecting GABA-activated currents.

-

Materials:

-

Brain slices or cultured neurons.

-

A patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

A microscope with micromanipulators.

-

Extracellular and intracellular recording solutions.

-

Agonists for the receptor of interest (e.g., GABA).

-

-

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Using a micromanipulator, carefully guide a glass micropipette filled with intracellular solution to form a high-resistance seal with the membrane of a single neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of its electrical activity.

-

Apply an agonist (e.g., GABA) to elicit a current.

-

Apply isocorydine hydrochloride in the presence of the agonist to observe any modulation of the current.

-

Record changes in current amplitude, frequency, and kinetics to determine the effect of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize potential signaling pathways and experimental workflows related to the neuropharmacological investigation of isocorydine hydrochloride.

Caption: Potential G-protein coupled receptor signaling cascade modulated by isocorydine.

Caption: A typical experimental workflow for neuropharmacological drug discovery.

Discussion and Future Directions

The available data, primarily from related aporphine alkaloids, suggests that isocorydine hydrochloride has the potential to interact with multiple neurotransmitter systems. The inhibitory effect of the related compound isocoryne on GABA-activated currents is a particularly strong lead, suggesting that isocorydine may possess modulatory activity at GABAₐ receptors. Furthermore, the known interactions of other aporphines with dopamine and serotonin receptors indicate that these are important targets for further investigation of isocorydine.

Future research should focus on obtaining direct, quantitative binding data for isocorydine hydrochloride at a comprehensive panel of neurotransmitter receptors. Following the identification of high-affinity targets, functional assays, such as electrophysiology and second messenger analysis (e.g., cAMP assays), will be critical to determine whether isocorydine acts as an agonist, antagonist, or allosteric modulator. In vivo studies, including microdialysis and behavioral models, will then be essential to elucidate the physiological and potential therapeutic effects of isocorydine hydrochloride on the CNS. The methodologies and conceptual frameworks presented in this whitepaper provide a roadmap for these future investigations, which will be crucial in unlocking the full therapeutic potential of this promising natural compound.

The Anti-inflammatory Potential of Isocorydine Hydrochloride: A Technical Guide for Researchers

Introduction

Isocorydine hydrochloride (ICD), an isoquinoline alkaloid primarily derived from plants of the Corydalis and Dicranostigma genera, has garnered significant attention for its diverse pharmacological activities. Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of Isocorydine hydrochloride, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new anti-inflammatory compounds.

Core Mechanisms of Anti-inflammatory Action

Isocorydine hydrochloride exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production. The principal mechanisms identified to date involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Isocorydine hydrochloride has been shown to effectively inhibit this pathway. Mechanistically, ICD does not appear to affect the expression of upstream signaling components such as Toll-like receptor 4 (Tlr4), Myeloid differentiation primary response 88 (Myd88), or TNF receptor-associated factor 6 (Traf6)[1]. Instead, its action is more targeted, focusing on the downstream events.

Specifically, Isocorydine hydrochloride inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB[1]. The phosphorylation of IκBα is a critical step that leads to its degradation and the subsequent release of NF-κB. By preventing this, ICD ensures that NF-κB remains sequestered in the cytoplasm. Furthermore, it has been observed that Isocorydine hydrochloride treatment leads to a decrease in the nuclear levels of the NF-κB p65 subunit, thereby preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes[1][2]. This inhibitory effect on NF-κB p65 translocation is a key aspect of its anti-inflammatory activity[3].

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades such as JNK, ERK, and p38, is another critical regulator of inflammation. Isocorydine hydrochloride has been demonstrated to modulate this pathway, specifically by attenuating the phosphorylation of JNK[4]. The activation of JNK is associated with the expression of various inflammatory mediators. By inhibiting its phosphorylation, Isocorydine hydrochloride contributes to the overall reduction in the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Isocorydine hydrochloride has been quantified in various in vitro and in vivo models. The data consistently demonstrate a dose-dependent reduction in the production of key pro-inflammatory cytokines.

In Vitro Inhibition of Pro-inflammatory Cytokines

In studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, Isocorydine hydrochloride has shown significant inhibitory effects on the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

| Cell Type | Stimulant | Isocorydine HCl Concentration | Target Cytokine | % Inhibition / Effect | Reference |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | TNF-α | Significant decrease | [1] |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | IL-6 | Significant decrease | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 25, 50, 75 µM | IL-6 mRNA | Dose-dependent inhibition | [5] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 25, 50, 75 µM | IL-6 protein | Dose-dependent decrease | [5] |

In Vivo Reduction of Pro-inflammatory Cytokines

In animal models of inflammation, such as LPS-induced endotoxemia in mice, administration of Isocorydine hydrochloride has led to a marked reduction in the systemic levels of pro-inflammatory cytokines.

| Animal Model | Stimulant | Isocorydine HCl Dosage | Tissue/Fluid | Target Cytokine | Effect | Reference |

| BALB/c Mice | LPS (30 mg/kg) | 1.67, 5, 15 mg/kg | Serum, Spleen, Lungs | TNF-α | Dose-dependent decrease | [1] |

| BALB/c Mice | LPS (30 mg/kg) | 1.67, 5, 15 mg/kg | Serum, Spleen, Lungs | IL-6 | Dose-dependent decrease | [1] |

| BALB/c Mice | LPS (30 mg/kg) | 1.67, 5, 15 mg/kg | Serum, Spleen, Lungs | IL-1β | Dose-dependent decrease | [1] |

| C57BL/6 Mice (Acute Lung Injury) | LPS | 10, 20, 30 mg/kg | Serum | IL-6 | Significant decrease | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Isocorydine hydrochloride's anti-inflammatory effects.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is fundamental for studying the cellular mechanisms of anti-inflammatory agents.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of Isocorydine hydrochloride (e.g., 25, 50, 75 µM) for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 50 ng/mL to 1 µg/mL) to the cell culture and incubating for a designated time (e.g., 4-24 hours).

-

Analysis:

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Cells are lysed, and total RNA is extracted. The mRNA expression levels of target genes are determined by quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Cell lysates are prepared, and the protein levels of signaling molecules (e.g., phosphorylated and total p65, JNK) are analyzed by Western blotting.

-

LPS-Challenged Mouse Model of Endotoxemia

This in vivo model is used to assess the systemic anti-inflammatory effects of compounds.

-

Animals: Male BALB/c or C57BL/6 mice are used and acclimatized to laboratory conditions.

-

Grouping: Animals are randomly divided into groups: control, LPS only, LPS + Isocorydine hydrochloride (at various doses), and a positive control (e.g., Dexamethasone).

-

Administration: Isocorydine hydrochloride is typically administered via intraperitoneal (i.p.) or oral (p.o.) route at specified doses (e.g., 1.67, 5, 15 mg/kg) prior to or concurrently with the LPS challenge.

-

Induction of Inflammation: A solution of LPS (e.g., 30 mg/kg) is injected intravenously (i.v.) or intraperitoneally (i.p.).

-

Sample Collection: At a predetermined time point post-LPS injection (e.g., 3 hours), animals are euthanized, and blood, spleen, and lung tissues are collected.

-

Analysis: Serum and tissue homogenates are prepared, and the levels of pro-inflammatory cytokines are measured using ELISA.

Immunofluorescence Assay for NF-κB p65 Translocation

This technique visualizes the subcellular localization of NF-κB p65.

-

Cell Seeding: Macrophages are seeded on coverslips in multi-well plates.

-

Treatment and Stimulation: Cells are treated with Isocorydine hydrochloride and stimulated with LPS as described in the in vitro protocol.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking and Staining: Non-specific binding is blocked with bovine serum albumin (BSA). Cells are then incubated with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Western Blotting for COX-2 and iNOS

This method is used to determine the protein expression levels of key inflammatory enzymes.

-

Cell Lysis: LPS-stimulated macrophages (with or without Isocorydine hydrochloride pre-treatment) are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for COX-2 and iNOS. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion and Future Directions

Isocorydine hydrochloride has demonstrated significant anti-inflammatory properties, primarily through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for further investigation and validation of its efficacy.

Future research should focus on several key areas:

-

In-depth dose-response studies in a wider range of animal models of chronic inflammation.

-

Pharmacokinetic and pharmacodynamic profiling to optimize dosing regimens.

-

Toxicology studies to establish a comprehensive safety profile.

-

Exploration of its effects on other inflammatory pathways and cell types to fully elucidate its spectrum of activity.

The continued investigation of Isocorydine hydrochloride is warranted to unlock its full therapeutic potential in the management of inflammatory diseases.

References

In Vitro Anticancer Mechanisms of Isocorydine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine hydrochloride (ICD), an aporphine alkaloid primarily isolated from plants of the Papaveraceae family, has emerged as a promising candidate in anticancer research.[1][2][3] Extensive in vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, particularly in hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC).[4][5] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Isocorydine hydrochloride, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Isocorydine hydrochloride exerts its anticancer effects primarily through the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways.[5][6] This dual mechanism effectively halts the proliferation of cancer cells and leads to their programmed cell death.

In hepatocellular carcinoma cell lines such as Huh7 and SMMC-7721, treatment with Isocorydine hydrochloride leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[5][6] This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, ICD has been shown to increase the expression of Cyclin B1 and the phosphorylated, inactive form of CDK1 (p-CDK1).[5][6] The inactivation of the CDK1/Cyclin B1 complex, a critical driver of the G2/M transition, is achieved by decreasing the expression and inhibiting the activation of Cdc25C, a phosphatase that normally activates CDK1.[5][6] Furthermore, the phosphorylation levels of checkpoint kinases Chk1 and Chk2 are increased following ICD treatment, indicating an activation of the DNA damage response pathway that contributes to the G2/M arrest.[5][6] Knockdown of Chk1, but not Chk2, has been shown to disrupt the ICD-induced G2/M arrest, highlighting the critical role of the Chk1 pathway.[5][6]

In addition to cell cycle arrest, Isocorydine hydrochloride is a potent inducer of apoptosis.[1][7] In HCC cells, ICD treatment leads to the cleavage of PARP, a hallmark of apoptosis.[7] The pro-apoptotic effects of ICD are also linked to the upregulation of Programmed Cell Death 4 (PDCD4), a tumor suppressor gene.[8] Studies have shown that ICD can preferentially induce apoptosis in the cancer stem-like side population (SP) of HCC cells, which are often resistant to conventional chemotherapy.[1][8] The apoptotic cascade initiated by ICD involves the activation of initiator caspases-8, -9, and -12, suggesting the involvement of the death receptor, mitochondrial, and endoplasmic reticulum stress pathways.[1]

More recent research in oral squamous cell carcinoma (Cal-27 cells) has revealed that Isocorydine hydrochloride can also disrupt cellular energy metabolism.[4][9] ICD treatment was found to decrease the mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and reduce intracellular ATP levels.[4][9][10] This mitochondrial dysfunction contributes to the induction of apoptosis, as evidenced by the increased expression of Caspase-3.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the anticancer effects of Isocorydine hydrochloride.

Table 1: IC50 Values of Isocorydine Hydrochloride in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Huh7 | Hepatocellular Carcinoma | 250 µg/mL | 48 h | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | 200 µg/mL | 48 h | [7] |

| PLC/PFR/5 | Hepatocellular Carcinoma | 250 µg/mL | 48 h | [7] |

| HepG2 | Hepatocellular Carcinoma | 148 µg/mL | Not Specified | [11] |

| SNU-449 | Hepatocellular Carcinoma | 262.2 µg/mL | Not Specified | [11] |

| SNU-387 | Hepatocellular Carcinoma | 254.1 µg/mL | Not Specified | [11] |

| A549 | Lung Cancer | 197.7 µM | 48 h | [2][11] |

| SGC7901 | Gastric Cancer | 67.91 µM | 48 h | [12] |

| Cal-27 | Oral Squamous Cell Carcinoma | 0.61 mM | 24 h | [4][10] |

Table 2: Effect of Isocorydine Hydrochloride on Cell Cycle Distribution in Huh7 Cells

| ICD Concentration (µg/mL) | % of Cells in G2/M Phase (18 h treatment) | Reference |

| 0 | 6.2% | [5][6] |

| 200 | 32.7% | [5][6] |

| 300 | 51.3% | [5][6] |

| 400 | 66.2% | [5][6] |

Table 3: Apoptosis Induction by Isocorydine Hydrochloride in Cal-27 Cells

| Treatment | Apoptosis Rate (24 h) | Reference |

| Control | Not Specified (Baseline) | [9][10] |

| ICD (0.60 mM) | 10.57% | [9][10] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the in vitro anticancer properties of Isocorydine hydrochloride.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

Objective: To determine the inhibitory effect of Isocorydine hydrochloride on the proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of Isocorydine hydrochloride. A control group with vehicle (e.g., DMSO) is also included.

-

The cells are incubated for different time periods (e.g., 24, 48, 72 hours).

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

For the CCK-8 assay, a 10% solution of Cell Counting Kit-8 (CCK-8) is added to each well and incubated for 2 hours.[4]

-

The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]

-

The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the concentration of Isocorydine hydrochloride against the percentage of cell viability.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Isocorydine hydrochloride.

Protocol:

-

Cells are seeded in 6-well plates and treated with various concentrations of Isocorydine hydrochloride for a specified duration.

-

The cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark for 30 minutes at room temperature.

-

The DNA content of the cells is then analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells induced by Isocorydine hydrochloride.

Protocol:

-

Cells are treated with Isocorydine hydrochloride as described for the cell cycle analysis.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are immediately analyzed by flow cytometry.

-

The percentages of early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Protocol:

-

Cells are treated with Isocorydine hydrochloride, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins (e.g., Cyclin B1, p-CDK1, Cdc25C, PARP, Caspase-3) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.

Caption: Signaling pathways activated by Isocorydine hydrochloride leading to cell cycle arrest and apoptosis.

Caption: General experimental workflow for in vitro evaluation of Isocorydine hydrochloride.

Conclusion

The in vitro evidence strongly supports the potential of Isocorydine hydrochloride as an anticancer agent. Its ability to induce G2/M cell cycle arrest and apoptosis through multiple signaling pathways in various cancer cell lines, particularly hepatocellular and oral squamous cell carcinomas, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its mechanisms and the methodologies to study them, aiming to facilitate future research and development in this promising area of oncology.

References

- 1. Isocorydine Targets the Drug-Resistant Cellular Side Population through PDCD4-Related Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis | PLOS One [journals.plos.org]

- 7. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis | PLOS One [journals.plos.org]

- 8. Isocorydine targets the drug-resistant cellular side population through PDCD4-related apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

The Neuroprotective Potential of Isocorydine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isocorydine, an aporphine isoquinoline alkaloid, has demonstrated a range of pharmacological activities, notably in the realms of anti-inflammatory and anti-cancer research. Emerging evidence, primarily centered on its modulation of key signaling pathways implicated in cellular stress and inflammatory responses, suggests a promising frontier for its application in neuroprotection. This technical guide synthesizes the current understanding of Isocorydine's potential to mitigate neuronal damage, drawing from direct studies on its anti-inflammatory mechanisms and analogous neuroprotective data from structurally related isoquinoline alkaloids. While direct, comprehensive research on the neuroprotective effects of Isocorydine hydrochloride is still developing, this document provides a foundational overview of its putative mechanisms of action, relevant experimental protocols, and quantitative data from related studies to guide future research and drug development efforts.

Putative Neuroprotective Mechanisms of Action

Isocorydine hydrochloride is hypothesized to exert neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation and oxidative stress, and by inhibiting apoptotic pathways in neuronal cells. These mechanisms are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[1] Isocorydine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models of inflammation.[2] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.[2]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and apoptosis.[1] While direct studies on Isocorydine's antioxidant effects in neuronal cells are limited, related isoquinoline alkaloids have demonstrated the ability to reduce intracellular ROS levels, decrease malondialdehyde (a marker of lipid peroxidation), and enhance the activity of endogenous antioxidant enzymes like glutathione (GSH).[3]

Inhibition of Apoptosis

Neuronal cell death through apoptosis is a critical event in the progression of neurodegenerative disorders. Isocorydine has been observed to induce apoptosis in cancer cells, and this mechanism may be harnessed for neuroprotection by selectively targeting damaged neurons for removal or by modulating apoptotic pathways to prevent premature cell death.[3] Related compounds have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and inhibit the activity of executioner caspases, such as caspase-3.[3]

Signaling Pathways

The neuroprotective potential of Isocorydine hydrochloride is intrinsically linked to its modulation of the NF-κB and MAPK signaling cascades.

Caption: Isocorydine's inhibition of the NF-κB signaling pathway.

Caption: Postulated inhibition of MAPK signaling by Isocorydine.

Quantitative Data Summary

The following tables summarize quantitative data from studies on isoquinoline alkaloids with neuroprotective properties, providing a reference for potential translatability to Isocorydine hydrochloride.

Table 1: In Vitro Neuroprotective Effects of Isorhynchophylline (an Isoquinoline Alkaloid) on Aβ₂₅₋₃₅-Treated PC12 Cells [3]

| Parameter | Control | Aβ₂₅₋₃₅ (20 µM) | Isorhynchophylline (1 µM) + Aβ₂₅₋₃₅ | Isorhynchophylline (10 µM) + Aβ₂₅₋₃₅ | Isorhynchophylline (50 µM) + Aβ₂₅₋₃₅ |

| Cell Viability (% of control) | 100 | 55 | 70 | 80 | 85 |

| Intracellular ROS (% of control) | 100 | 210 | 160 | 140 | 125 |

| MDA Level (% of control) | 100 | 180 | - | 139 | 124 |

| GSH Level (% of control) | 100 | 50 | - | 72 | 85 |

| Caspase-3 Activity (% of control) | 100 | 229 | 195 | 164 | 149 |

| Bcl-2/Bax Ratio (% of control) | 100 | 44 | 85 | 70 | 82 |

Table 2: In Vivo Neuroprotective Effects of Isoxsuprine Hydrochloride in a Mouse Model of Ischemic Stroke (90-minute MCAO) [4]

| Treatment Group | Infarct Volume (mm³) |

| Vehicle | 279 ± 25 |

| Isoxsuprine hydrochloride (1 mg/kg, IV) | 137 ± 18 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective potential of Isocorydine hydrochloride, adapted from studies on related compounds.

In Vitro Neuroprotection Assay using PC12 or SH-SY5Y cells

Caption: Workflow for in vitro neuroprotection assessment.

-

Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Isocorydine hydrochloride for a specified period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: A neurotoxic agent such as amyloid-beta peptide (Aβ₂₅₋₃₅), hydrogen peroxide (H₂O₂), or 1-methyl-4-phenylpyridinium (MPP⁺) is added to the culture medium to induce neuronal damage.

-

Incubation: The cells are incubated with the neurotoxin and Isocorydine hydrochloride for 24-48 hours.

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.

-

Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels.

-

Apoptosis: Assessed by Annexin V/Propidium Iodide staining followed by flow cytometry, and by measuring the activity of caspase-3 using a colorimetric assay kit.

-

In Vivo Neuroprotection Assay in a Mouse Model of Ischemic Stroke

-

Animal Model: A model of focal cerebral ischemia is induced in mice or rats, commonly by transient middle cerebral artery occlusion (MCAO) for a period of 60-90 minutes, followed by reperfusion.

-

Drug Administration: Isocorydine hydrochloride is administered intravenously (IV) or intraperitoneally (IP) at various doses at the onset of reperfusion.

-

Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized neurological deficit scoring system.

-

Infarct Volume Measurement: At 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

Assessment of Anti-Neuroinflammatory Activity in Microglia

Caption: Experimental workflow for assessing anti-inflammatory effects in microglia.

-

Cell Culture: Murine microglial cell lines (e.g., BV-2) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with Isocorydine hydrochloride for 1-2 hours.

-

Activation: Microglia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Analysis:

-

Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA.

-

Nitric Oxide Production: The accumulation of nitrite, a stable metabolite of nitric oxide, in the culture medium is measured using the Griess reagent.

-

Protein Expression: The expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK) are analyzed by Western blotting.

-

Conclusion and Future Directions

Isocorydine hydrochloride presents a compelling profile as a potential neuroprotective agent, primarily through its well-documented anti-inflammatory properties and the broader neuroprotective activities observed in related isoquinoline alkaloids. The modulation of NF-κB and MAPK signaling pathways appears to be central to its mechanism of action.

Future research should focus on:

-

Directly evaluating the neuroprotective effects of Isocorydine hydrochloride in validated in vitro models of neurodegenerative diseases, such as primary neuronal cultures or iPSC-derived neurons subjected to disease-specific stressors.

-

Conducting in vivo studies in animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke to assess its efficacy in improving cognitive and motor functions and reducing neuropathological hallmarks.

-

Investigating its blood-brain barrier permeability to determine its potential for central nervous system applications.

-

Elucidating the precise molecular targets of Isocorydine hydrochloride within neuronal and glial cells to further refine its mechanism of action.

A thorough investigation into these areas will be crucial to fully realize the therapeutic potential of Isocorydine hydrochloride in the treatment of neurodegenerative and ischemic neurological disorders.

References

- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoorientin Inhibits Amyloid β25–35-Induced Neuronal Inflammation in BV2 Cells by Blocking the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effect of Isorhynchophylline Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Discovery and history of Isocorydine hydrochloride.

An In-depth Technical Guide on the Discovery and History of Isocorydine Hydrochloride

Introduction

Isocorydine is a naturally occurring aporphine alkaloid found in a variety of plant species, including those of the Papaveraceae and Annonaceae families.[1][2][3][4][5][6][7] It has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anticancer, anti-inflammatory, and vasodilatory effects.[3][5][6][8] Isocorydine hydrochloride is the salt form of the parent compound, often utilized in research and development due to its stability and solubility.[4][9][10] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Isocorydine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

Isocorydine has been isolated from several plant species. It is prominently found in Dicranostigma leptopodum (Maxim) Fedde, a plant primarily distributed in the northwest of China.[1][2][4] Additionally, it has been identified in various Corydalis species and Annona squamosa.[3][11][12][13] The isolation of Isocorydine is typically achieved through chromatographic techniques from the crude extracts of these plants.

Chemical and Physical Properties

Isocorydine hydrochloride is the hydrochloric acid salt of Isocorydine.[9]

-

Molecular Formula: C₂₀H₂₄ClNO₄[9]

-

Molecular Weight: 377.865 g/mol [9]

-

Appearance: Powder[10]

-

Melting Point: 215-218 °C (decomposes)[10]

Pharmacological Activities and Mechanism of Action

Isocorydine exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Isocorydine has demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma, lung cancer, and gastric cancer.[1][2][3][4][5][14] Its proposed mechanisms of action in cancer include:

-

Induction of G2/M Cell Cycle Arrest and Apoptosis: Isocorydine has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in hepatocellular carcinoma cells.[1][15]

-

Inhibition of ERK Signaling Pathways: It can suppress doxorubicin-induced epithelial-mesenchymal transition in hepatocellular carcinoma by inhibiting the ERK signaling pathway.[16]

-

Targeting Cancer Stem Cells: Isocorydine has been found to target the drug-resistant cellular side population, or cancer stem cells, by inducing PDCD4-related apoptosis.[4]

-

Disruption of Energy Metabolism: In oral squamous carcinoma cells, Isocorydine disrupts energy metabolism and filamentous actin structures.[5]

Anti-inflammatory Activity

Isocorydine has shown potent anti-inflammatory effects, particularly in the context of sepsis. Its mechanism involves the inhibition of the NF-κB signaling pathway. It has been observed to:

-

Inhibit the phosphorylation of IκBα and NF-κB p65.[8]

-

Decrease the nuclear translocation of NF-κB p65.[8]

-

Upregulate the expression of the Vitamin D receptor (VDR), which can negatively regulate NF-κB.[8]

Other Pharmacological Activities

-

Vasodilatory Effects: Isocorydine induces the relaxation of norepinephrine-precontracted isolated rabbit aortic strips.[3]

-

Antiarrhythmic Effects: It has been shown to affect action potentials in isolated canine Purkinje fibers and ventricular muscles.[3]

Quantitative Data

The following tables summarize key quantitative data from various studies on Isocorydine and its derivatives.

Table 1: In Vitro Cytotoxicity of Isocorydine and Its Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Isocorydine | A549 (Lung) | 197.7 | [3] |

| Isocorydine | HepG2 (Liver) | 148 µg/ml | [3] |

| Isocorydine | Huh7 (Liver) | 161.3 µg/ml | [3] |

| Isocorydine | SNU-449 (Liver) | 262.2 µg/ml | [3] |

| Isocorydine | SNU-387 (Liver) | 254.1 µg/ml | [3] |

| 8-Amino-isocorydine (Derivative) | SGC7901 (Gastric) | 7.53 | [2] |

| 8-Amino-isocorydine (Derivative) | HepG2 (Liver) | 14.80 | [2] |

| 6a,7-dihydrogen-isocorydione (Derivative) | A549 (Lung) | 20.42 | [2] |

| 6a,7-dihydrogen-isocorydione (Derivative) | SGC7901 (Gastric) | 8.59 | [2] |

| 6a,7-dihydrogen-isocorydione (Derivative) | HepG2 (Liver) | 14.03 | [2] |

| COM33 (Derivative) | HepG2 (Liver) | 7.51 | [17] |

| COM33 (Derivative) | HeLa (Cervical) | 6.32 | [17] |

Table 2: In Vivo Efficacy of Isocorydine Derivatives

| Compound | Animal Model | Dose | Tumor Inhibition Rate (%) | Reference |

| 8-acetamino-isocorydine (11) | H22-bearing mice | 200 mg/kg/d | 52.71 | [2] |

| 8-acetamino-isocorydine (11) | H22-bearing mice | 100 mg/kg/d | 53.12 | [2] |

| COM33 (24) | In vivo | 100 mg/kg | 73.8 | [17] |

Table 3: Other Pharmacological Activities of Isocorydine

| Activity | Model | EC₅₀/Concentration | Reference |

| Vasodilation | Norepinephrine-precontracted isolated rabbit aortic strips | 12.6 µM | [3] |

| Antiarrhythmic | Isolated canine Purkinje fibers | 30 µM | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Isolation of Isocorydine from Dicranostigma leptopodum

The starting material, Isocorydine, is isolated from D. leptopodum (Maxim) Fedde using column chromatography on a silica gel.[2]

High-Speed Counter-Current Chromatography (HSCCC) for Isolation from Corydalis saxicola

-

Objective: To rapidly isolate alkaloids from the crude extract of Corydalis saxicola.[11]

-

Method: HSCCC was employed for the separation.[11]

-

Solvent Systems:

-

Results: From approximately 300 mg of crude extract, 9.2 mg of Isocorydine was obtained with a purity of 92%.[11]

Cell Viability Assay

-

Cells: Peritoneal macrophages or RAW264.7 cells (1.0 × 10⁵ cells per well) are seeded in 96-well plates.[8]

-

Treatment: After 2 hours, cells are incubated with various concentrations of Isocorydine (e.g., 0, 52, 104, 208, and 416 μM) for specified durations (e.g., 4, 24, or 48 hours).[8]

-

Analysis: Cell viability is assessed using standard methods such as the MTT assay.

Western Blotting

-

Cell Seeding: Peritoneal macrophages (1.0 × 10⁶ cells/mL) are seeded in 6-well plates.[8]

-

Treatment: Cells are treated with Isocorydine (e.g., 52.03 µM) for 2 hours, with or without LPS (50 ng/mL).[8]

-

Protein Extraction: Cell proteins are extracted using RIPA buffer with protease inhibitors.[8]

-

Quantification: Protein concentration is determined using a BCA protein assay kit.[8]

-

Analysis: Standard western blotting procedures are followed to detect specific proteins.

Immunofluorescence Assay of NF-κB p65

-

Cell Seeding: Peritoneal macrophages (1.0 × 10⁶ cells/mL) are seeded in 24-well plates on coverslips.[8]

-

Treatment: Cells are treated with Isocorydine (52.03 µM) for 2 hours, with or without LPS (50 ng/mL).[8]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.3% Triton X-100.[8]

-

Blocking and Staining: Cells are blocked with 3% BSA and incubated with a primary antibody for NF-κB p65 overnight at 4°C.[8]

-

Analysis: Standard immunofluorescence microscopy is used for visualization.

In Vivo Anti-Sepsis Mouse Model

-

Animals: BALB/c mice are used.[8]

-

Model Induction: Sepsis is induced by intravenous injection of LPS (30 mg/kg).[8]

-

Treatment: Isocorydine (at doses of 1.67, 5, and 15 mg/kg) is administered by intraperitoneal injection at 0 and 2 hours after LPS injection.[8]

-

Sample Collection: At 3 hours post-LPS injection, blood, spleen, and lung tissues are collected for analysis of inflammatory markers.[8]

Visualizations

Signaling Pathway of Isocorydine's Anti-inflammatory Action

Caption: Proposed mechanism of Isocorydine's anti-inflammatory effects.

Experimental Workflow for Isocorydine Research

Caption: A typical experimental workflow for the study of Isocorydine.

Drug Discovery and Development Timeline

Caption: A generalized timeline of the drug discovery and development process.

Conclusion

Isocorydine hydrochloride continues to be a compound of significant interest due to its multifaceted pharmacological profile. Its discovery from natural sources and subsequent investigation have revealed promising anticancer and anti-inflammatory properties. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals. Further studies, particularly focusing on the synthesis of more potent derivatives and comprehensive preclinical and clinical evaluations, are warranted to fully elucidate the therapeutic potential of Isocorydine and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Anti-Sepsis Effect of Isocorydine Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. (+)-Isocorydine Hydrochloride Analytical Standard High Purity at Affordable Prices [nacchemical.com]

- 11. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemopreventive activity of isoquinoline alkaloids from Corydalis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (+)-Isocorydine | C20H23NO4 | CID 10143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocorydine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine hydrochloride, the hydrochloride salt of the aporphine alkaloid isocorydine, is a compound of significant interest in pharmacological research. This document provides a detailed overview of its chemical properties, supported by experimental data and methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of scientific research and drug development.

Chemical and Physical Properties

Isocorydine hydrochloride is a derivative of isocorydine, an alkaloid found in various plant species. The addition of hydrochloric acid to isocorydine forms the more stable and water-soluble hydrochloride salt.

Molecular Formula and Weight

The fundamental chemical identity of isocorydine hydrochloride is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in experimental settings and for the characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄ClNO₄ or C₂₀H₂₃NO₄ · HCl | [1][2][3] |

| Molecular Weight | 377.87 g/mol | [1][3][4] |

| Molecular Weight (Free Base) | 341.4 g/mol | [2][5][6] |

Physical Characteristics

The physical properties of isocorydine hydrochloride are important for its handling, storage, and formulation.

| Property | Value | Source |

| Appearance | Off-white solid powder | [5] |

| Melting Point | 215-220 °C (with decomposition) | [2][7] |

| Solubility | Soluble in alcohol and DMSO | [3][4] |

| Optical Activity | [α]/D ≈ +180° (c=0.1 in methanol) | [2][7] |

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. The following sections outline methodologies that could be employed in the study of isocorydine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of an isocorydine hydrochloride sample.

Objective: To quantify the purity of isocorydine hydrochloride.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Isocorydine hydrochloride standard of known purity

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might be 10-90% acetonitrile over 30 minutes.

-

Standard Solution Preparation: Accurately weigh and dissolve the isocorydine hydrochloride standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the isocorydine hydrochloride sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 280 nm

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the sample solution from the calibration curve and calculate the purity.

Logical Workflow and Data Representation